An In-depth Technical Guide to Ethyl 1-tosylpiperidine-3-carboxylate (CAS Number: 349621-05-2)
An In-depth Technical Guide to Ethyl 1-tosylpiperidine-3-carboxylate (CAS Number: 349621-05-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 1-tosylpiperidine-3-carboxylate, a key heterocyclic building block for synthetic and medicinal chemistry. While direct literature on this specific compound is limited, this document leverages established principles of organic synthesis and spectroscopic analysis to present a scientifically grounded guide. We will detail a robust synthesis protocol starting from the readily available precursor, Ethyl piperidine-3-carboxylate (Ethyl nipecotate), and provide a thorough, predictive analysis of the final compound's characterization. This guide is intended to empower researchers with the practical knowledge required to synthesize, purify, and utilize this versatile molecule in their research and development endeavors.
Introduction: Strategic Importance in Medicinal Chemistry
The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals across a wide range of therapeutic areas, including neurology, oncology, and infectious diseases.[1][2] Its three-dimensional architecture allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.
The title compound, Ethyl 1-tosylpiperidine-3-carboxylate, combines this valuable piperidine core with two key functional groups that offer significant synthetic flexibility. The ethyl ester at the 3-position provides a handle for various chemical transformations, such as amide bond formation or reduction to the corresponding alcohol. The p-toluenesulfonyl (tosyl) group on the piperidine nitrogen serves as a robust protecting group, rendering the amine non-basic and stable to a wide range of reaction conditions.[3] This protection is crucial for preventing unwanted side reactions during the modification of other parts of the molecule. The tosyl group can be removed under specific reductive conditions when the nitrogen's reactivity is desired in a later synthetic step.
This strategic combination of a modifiable ester and a stable protecting group makes Ethyl 1-tosylpiperidine-3-carboxylate a valuable intermediate for the synthesis of complex, biologically active molecules.
Physicochemical and Calculated Properties
A summary of the key physicochemical properties of Ethyl 1-tosylpiperidine-3-carboxylate is presented below. These values are calculated based on the compound's structure, as extensive experimental data is not publicly available.
| Property | Value |
| CAS Number | 349621-05-2 |
| Molecular Formula | C₁₅H₂₁NO₄S |
| Molecular Weight | 311.40 g/mol |
| IUPAC Name | Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-3-carboxylate |
| Appearance (Predicted) | Off-white to pale yellow solid |
| Topological Polar Surface Area (TPSA) | 67.9 Ų |
| logP (Calculated) | 2.5 (approx.) |
Synthesis and Mechanism
The most direct and logical synthetic route to Ethyl 1-tosylpiperidine-3-carboxylate is the N-tosylation of its secondary amine precursor, Ethyl piperidine-3-carboxylate (also known as Ethyl nipecotate).
Reaction Scheme
The overall transformation involves the reaction of Ethyl piperidine-3-carboxylate with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct.
Caption: Synthesis of Ethyl 1-tosylpiperidine-3-carboxylate.
Causality Behind Experimental Choices
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Reagents:
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Ethyl piperidine-3-carboxylate: The starting material containing the piperidine core.
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p-Toluenesulfonyl chloride (TsCl): The electrophilic source of the tosyl group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
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Triethylamine (TEA) or Pyridine: A non-nucleophilic organic base is essential. Its role is to act as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive towards the tosyl chloride.
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Solvent:
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Dichloromethane (DCM): A dry, aprotic solvent is crucial to prevent hydrolysis of the highly reactive tosyl chloride. DCM is an excellent choice as it is relatively inert and effectively dissolves both the reactants and the intermediate species.
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Temperature:
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0 °C to Room Temperature: The reaction is typically initiated at a lower temperature (0 °C) to control the initial exothermic reaction between the amine and the sulfonyl chloride. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.
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Step-by-Step Experimental Protocol
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To a solution of Ethyl piperidine-3-carboxylate (1.0 eq.) in dry dichloromethane (DCM, approx. 10 volumes) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.).
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Cool the resulting mixture to 0 °C using an ice bath.
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Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with DCM (2 x 5 volumes).
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Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Ethyl 1-tosylpiperidine-3-carboxylate.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the structure of Ethyl 1-tosylpiperidine-3-carboxylate and reference data for similar compounds, such as 1-tosylpiperidine.[4]
¹H NMR Spectroscopy
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Aromatic Protons: Two doublets are expected in the aromatic region, corresponding to the AA'BB' system of the p-substituted benzene ring of the tosyl group. The protons ortho to the sulfonyl group will be downfield (approx. δ 7.6-7.7 ppm) compared to the protons meta to the sulfonyl group (approx. δ 7.3-7.4 ppm).
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Piperidine Ring Protons: The tosyl group significantly deshields the protons on the carbons adjacent to the nitrogen (C2 and C6). These will appear as complex multiplets in the range of δ 3.0-3.8 ppm. The remaining piperidine ring protons (on C3, C4, and C5) will appear as a series of multiplets further upfield, likely between δ 1.4-2.5 ppm. The proton on C3 will be a multiplet around δ 2.5 ppm.
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Ethyl Ester Protons: A quartet corresponding to the -OCH₂- group is expected around δ 4.1-4.2 ppm, and a triplet for the terminal -CH₃ group will be seen around δ 1.2-1.3 ppm.
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Tosyl Methyl Protons: A sharp singlet for the methyl group on the tosyl ring will appear around δ 2.4 ppm.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (ortho to SO₂) | 7.65 | d |
| Ar-H (meta to SO₂) | 7.35 | d |
| -O-CH₂ -CH₃ | 4.15 | q |
| Piperidine H (C2, C6) | 3.0-3.8 | m |
| Piperidine H (C3) | ~2.5 | m |
| Ar-CH₃ | 2.43 | s |
| Piperidine H (C4, C5) | 1.4-2.2 | m |
| -O-CH₂-CH₃ | 1.25 | t |
¹³C NMR Spectroscopy
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Ester Carbonyl: The carbonyl carbon of the ethyl ester is expected to appear in the typical range for esters, around δ 172-174 ppm.
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Aromatic Carbons: Four signals are expected for the tosyl group's aromatic ring. The carbon attached to the sulfur atom will be around δ 133 ppm, and the carbon bearing the methyl group will be around δ 143-144 ppm. The other two aromatic carbons will appear around δ 127-130 ppm.[4]
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Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C2 and C6) will be significantly downfield due to the electron-withdrawing effect of the tosyl group, appearing around δ 47-50 ppm. The other piperidine carbons (C3, C4, C5) will be found further upfield, in the range of δ 20-45 ppm.
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Ethyl Ester Carbons: The -OCH₂- carbon will be around δ 60-61 ppm, and the terminal -CH₃ carbon will be around δ 14 ppm.
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Tosyl Methyl Carbon: The methyl carbon of the tosyl group is expected at approximately δ 21.5 ppm.[4]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C =O (Ester) | 173.0 |
| Ar-C (ipso to -CH₃) | 143.5 |
| Ar-C (ipso to -SO₂) | 133.5 |
| Ar-C H | 129.7 |
| Ar-C H | 127.8 |
| -O-C H₂-CH₃ | 60.8 |
| Piperidine C 2, C 6 | 47-50 |
| Piperidine C 3 | ~40-45 |
| Piperidine C 4, C 5 | ~22-28 |
| Ar-C H₃ | 21.5 |
| -O-CH₂-C H₃ | 14.2 |
Infrared (IR) Spectroscopy
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Sulfonyl Group (SO₂): Strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
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Ester Carbonyl (C=O): A strong absorption band for the carbonyl stretch of the ethyl ester will be present around 1730 cm⁻¹.
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C-O Stretch: A C-O stretching band for the ester is expected in the region of 1240-1180 cm⁻¹.
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Aromatic C=C: Medium to weak bands for the aromatic ring C=C stretching will appear in the 1600-1450 cm⁻¹ region.
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C-H Stretches: Aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.
Mass Spectrometry (MS)
In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 312.1. A common fragmentation pattern would be the loss of the p-toluenesulfonyl group, leading to a fragment corresponding to the protonated ethyl piperidine-3-carboxylate.
Reactivity and Applications in Drug Development
Ethyl 1-tosylpiperidine-3-carboxylate is a versatile intermediate with several potential applications in drug discovery and development.
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Scaffold for Library Synthesis: The ester functionality can be readily converted into a wide range of other functional groups. For example, hydrolysis to the carboxylic acid allows for the coupling of various amines to generate a library of amides. Reduction of the ester to an alcohol provides another point for diversification.
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Precursor for Biologically Active Compounds: N-tosylated piperidines are common intermediates in the synthesis of complex pharmaceutical agents. The tosyl group can be removed late in the synthesis to reveal the secondary amine, which can then be alkylated or used in other coupling reactions.
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Use in the Synthesis of:
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DPP-4 Inhibitors: The piperidine ring is a common feature in dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.
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JAK2 Inhibitors: Janus kinase 2 (JAK2) inhibitors, used in the treatment of myeloproliferative neoplasms, often incorporate substituted piperidine scaffolds.
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Serotonin and Noradrenaline Reuptake Inhibitors (SNRIs): Many CNS-active compounds, including SNRIs, are based on the piperidine framework.
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Caption: Potential synthetic transformations of Ethyl 1-tosylpiperidine-3-carboxylate.
Safety and Handling
As with all laboratory chemicals, Ethyl 1-tosylpiperidine-3-carboxylate should be handled with appropriate care in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.
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Hazards (Predicted): Based on its precursors and functional groups, the compound may cause skin and serious eye irritation.[5] Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.
Conclusion
Ethyl 1-tosylpiperidine-3-carboxylate, with CAS number 349621-05-2, represents a strategically important building block for modern organic and medicinal chemistry. Although detailed experimental data for this specific compound is not widely published, its synthesis via the N-tosylation of Ethyl piperidine-3-carboxylate is a straightforward and reliable procedure. The predictive spectroscopic analysis provided in this guide offers a solid foundation for its characterization. The dual functionality of the modifiable ester and the robust tosyl protecting group makes this compound a highly valuable intermediate for the synthesis of diverse libraries of piperidine-based molecules with potential applications in drug discovery.
References
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ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ACG Publications. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
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MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
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ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, February 26). Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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International Journal of Novel Research and Development. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved from [Link]
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PubChem. (n.d.). Ethyl (3S)-piperidine-3-carboxylate. Retrieved from [Link]
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Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
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Reddit. (2024, July 12). wanted to share my 1H-NMR of p-Tosylamide i synthesized recently. r/chemistry. Retrieved from [Link]
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PMC. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved from [Link]
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Nottingham ePrints. (1995, June). Asymmetric Piperidine Synthesis. Retrieved from [Link]
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Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
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ResearchGate. (n.d.). Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]
